molecular formula C17H27NO3 B12165780 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B12165780
M. Wt: 293.4 g/mol
InChI Key: UGOAGCAVPCSLHF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine.

    Attachment of the Propanol Group: The propanol group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable halogenated alcohol.

    Introduction of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate compound with 3-methoxyphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure with a different position of the methoxy group.

    1-(2,6-Dimethylpiperidin-1-yl)-3-(3-ethoxyphenoxy)propan-2-ol: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C17H27NO3/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3

InChI Key

UGOAGCAVPCSLHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C

Origin of Product

United States

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